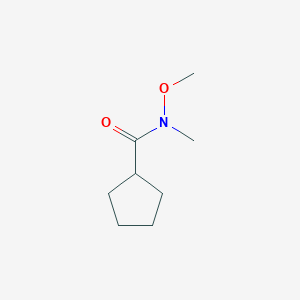

N-Methoxy-N-methylcyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylcyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9(11-2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWIBMYQMRXLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167303-65-3 | |

| Record name | N-methoxy-N-methylcyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methoxy N Methylcyclopentanecarboxamide and Its Analogs

Conventional Amide Coupling Strategies

The most direct route to Weinreb amides involves the formation of an amide bond between a carboxylic acid and N,O-dimethylhydroxylamine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxylamine (B1172632) derivative.

Direct Acylation of N,O-Dimethylhydroxylamine Hydrochloride with Carboxylic Acids

A prevalent method for synthesizing N-Methoxy-N-methylcyclopentanecarboxamide is the direct coupling of cyclopentanecarboxylic acid with N,O-dimethylhydroxylamine hydrochloride. unito.itkoreascience.kr The hydrochloride salt is often used due to its stability and ease of handling compared to the free amine. wikipedia.org This reaction necessitates the use of coupling reagents to activate the carboxylic acid and a base to neutralize the hydrochloride salt and the acid formed during the reaction.

Coupling reagents are essential for activating the carboxyl group of cyclopentanecarboxylic acid, transforming it into a more reactive species susceptible to nucleophilic attack. Among the most effective and commonly used are aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chemicalbook.combachem.com

These reagents react with the carboxylate to form a highly reactive O-acylisourea intermediate or, more accurately, an aminium/uronium active ester. This intermediate is then readily attacked by N,O-dimethylhydroxylamine to form the desired Weinreb amide. creative-peptides.com HBTU and TBTU are favored for their high efficiency, rapid reaction times (often complete in minutes), and their ability to suppress side reactions and racemization, particularly when used with additives like HOBt (1-Hydroxybenzotriazole). chemicalbook.compeptide.com The byproducts of these reagents are typically water-soluble, which simplifies purification of the final product. bachem.com

Table 1: Comparison of Common Coupling Reagents

| Reagent | Full Name | Key Advantages | Considerations |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, fast reactions, low racemization. chemicalbook.com | Expensive, excess reagent can react with unprotected amines. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Nearly identical properties to HBTU, widely used, water-soluble byproducts. bachem.com | Similar cost and reactivity considerations as HBTU. peptide.com |

| CDI | N,N'-Carbonyldiimidazole | Good for systems sensitive to harsher reagents, CO2 is the only byproduct from the reagent itself. chemspider.com | Can be less reactive than uronium salts for hindered acids. |

The choice of solvent and reaction temperature is critical for maximizing the yield and purity of this compound. Amide coupling reactions are commonly performed in polar aprotic solvents that can dissolve the reactants and facilitate the reaction without participating in it.

Solvent Selection: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditionally used. However, greener alternatives like acetonitrile (B52724), ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly being evaluated. rsc.org The optimal solvent should provide good solubility for the carboxylic acid, the coupling reagent, and the amine salt, while also being compatible with the base used (commonly an organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA)). researchgate.net

Temperature Control: Amide coupling reactions are typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic activation step and minimize potential side reactions. chemicalbook.com The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion. chemicalbook.com In some cases, gentle heating or refluxing may be necessary to drive the reaction to completion, but this depends on the reactivity of the specific substrates and reagents. researchgate.net Optimization studies often reveal that room temperature provides the best balance between reaction rate and product purity.

Table 2: General Effect of Solvents on a Model Amide Coupling Reaction

| Solvent | Dielectric Constant (Approx.) | General Performance | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | Good solubility for many reagents, widely used. | rsc.org |

| Acetonitrile | 37.5 | Effective polar aprotic solvent. | researchgate.net |

| Ethyl Acetate | 6.0 | Greener alternative, effective in many cases. | rsc.org |

Alternative Precursor Transformations to Weinreb Amides

Conversion from Acid Chlorides

The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is one of the original and most robust methods for preparing Weinreb amides. wikipedia.orgmychemblog.com For the synthesis of this compound, cyclopentanecarboxylic acid would first be converted to its corresponding acid chloride, cyclopentanecarbonyl chloride.

This activation step is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. mychemblog.com The resulting cyclopentanecarbonyl chloride is a highly reactive electrophile that readily reacts with N,O-dimethylhydroxylamine in the presence of a base (such as pyridine (B92270) or triethylamine) to yield the final Weinreb amide. This method is highly efficient and generally proceeds in high yields. mychemblog.com

Derivatization from Esters and Lactones using Organoaluminum Reagents

Esters and lactones can be directly converted to Weinreb amides using organoaluminum reagents. wikipedia.orgorientjchem.org This method avoids the need to first hydrolyze an ester to a carboxylic acid or to prepare an acid chloride. The most common reagents for this transformation are trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). mychemblog.com

The reaction mechanism is believed to involve the formation of an aluminum-amine complex between the organoaluminum reagent and N,O-dimethylhydroxylamine. This complex then acts as the nucleophile, attacking the carbonyl group of the ester (e.g., methyl cyclopentanecarboxylate). The resulting tetrahedral intermediate subsequently collapses to form the stable Weinreb amide. This approach is particularly useful for substrates where the corresponding carboxylic acid or acid chloride is unstable or difficult to handle. mychemblog.comorientjchem.org

Table 3: Summary of Precursor Transformations

| Precursor | Reagent for Amide Formation | Key Features | Reference |

|---|---|---|---|

| Acid Chloride | N,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine) | Highly efficient, rapid reaction with reactive precursor. | wikipedia.orgmychemblog.com |

| Ester/Lactone | N,O-Dimethylhydroxylamine, Organoaluminum Reagent (e.g., AlMe₃) | Direct conversion, avoids isolating carboxylic acid. | wikipedia.orgorientjchem.org |

Preparation from Anhydrides

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, can be effectively achieved starting from carboxylic acids via an anhydride (B1165640) intermediate. orientjchem.org This method provides a valuable pathway for converting carboxylic acids like cyclopentanecarboxylic acid into their corresponding Weinreb amides.

The process generally involves the in situ activation of the carboxylic acid to form a mixed or symmetric anhydride, which is then subjected to nucleophilic attack by N,O-dimethylhydroxylamine. researchgate.netresearchgate.net For instance, a carboxylic acid can be treated with a coupling agent such as methanesulfonyl chloride in the presence of a base like triethylamine. organic-chemistry.org This reaction forms a mixed methanesulfonic anhydride, a highly activated intermediate. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride, along with additional base to liberate the free amine, results in the formation of the desired N-methoxy-N-methylamide. organic-chemistry.org This approach is noted for its efficiency, even with sterically hindered carboxylic acids, and can be applied to a wide range of substrates. orientjchem.orgorganic-chemistry.org

Photochemical Protocols for Weinreb Amide Synthesis

Recent advancements in synthetic chemistry have led to the development of light-mediated protocols for the synthesis of Weinreb amides, offering an alternative to traditional coupling methods. researchgate.net These photochemical approaches can be driven by either sunlight or specific wavelength LEDs, providing a versatile and often milder reaction pathway. researchgate.net

A notable photochemical method involves the coupling of carboxylic acids with N,O-dimethylhydroxylamine using a combination of 4-dimethylaminopyridine (B28879) (DMAP) and bromotrichloromethane (B165885) (BrCCl₃). researchgate.net In this protocol, the carboxylic acid, such as cyclopentanecarboxylic acid, is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of DMAP and BrCCl₃. The reaction mixture is then irradiated, for example with a 370 nm LED or sunlight, to yield the corresponding this compound. researchgate.net This method avoids the need for pre-activation of the carboxylic acid or the use of conventional coupling reagents. The reaction is believed to proceed through the formation of a charge-transfer complex between DMAP and BrCCl₃ upon photoirradiation. eie.grresearchgate.net

The efficiency of the photochemical synthesis of Weinreb amides is influenced by various factors, including the light source, solvent, and reaction time. Research into the synthesis of N-methoxy-N-methylnonanamide, a representative aliphatic Weinreb amide, provides insight into these effects. The reaction was studied under different light sources, including compact fluorescent lamps (CFL) and LEDs of various wavelengths. capes.gov.br

The results indicate that both sunlight and 370 nm LED irradiation are effective, providing moderate to high yields. The choice of solvent also plays a crucial role, with acetonitrile (ACN) often being a suitable option. An optimization study demonstrated that specific conditions, such as the equivalents of reagents and irradiation time, are key to maximizing the product yield. capes.gov.br

| Entry | Solvent | Light Source | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | ACN | Sunlight | 8 | 69 |

| 2 | ACN | CFL 23 W | 8 | 35 |

| 3 | ACN | LED 370 nm | 8 | 72 |

| 4 | ACN | LED 390 nm | 8 | 72 |

| 5 | ACN | LED 427 nm | 8 | 32 |

| 6 | DCE | LED 370 nm | 8 | 39 |

| 7 | Acetone | LED 370 nm | 8 | 43 |

| 8 | AcOEt | LED 370 nm | 8 | 52 |

Reaction conditions: nonanoic acid (0.28 mmol), N,O-dimethylhydroxylamine hydrochloride (0.56 mmol), DMAP (2.80 mmol), BrCCl₃ (2.80 mmol), solvent (4.25 mL), light irradiation at room temperature. Yields are for the isolated product.

Synthesis of Deuterated Analogs of this compound

The synthesis of deuterated compounds is crucial for various applications, including metabolic studies and as internal standards in analytical chemistry. The preparation of deuterated this compound analogs involves the synthesis of an appropriately labeled cyclopentanecarboxylic acid precursor, followed by its conversion to the final Weinreb amide.

The synthesis of the fully deuterated analog, N-methoxy-N-methyl(cyclopentane-d₉)carboxamide, begins with the preparation of cyclopentanecarboxylic acid-d₉. A potential route to this precursor is through the decarboxylative deuteration of a suitable dicarboxylic acid using D₂O as the deuterium (B1214612) source under photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov Alternatively, exhaustive H/D exchange on cyclopentanecarboxylic acid under harsh basic or acidic conditions with D₂O could be employed. Once the deuterated carboxylic acid is obtained, it can be converted to the target Weinreb amide using standard procedures, such as activation with 2-chloro-1-methylpyridinium (B1202621) iodide or via the formation of a mixed anhydride, followed by reaction with N,O-dimethylhydroxylamine. organic-chemistry.orgcapes.gov.br

The preparation of the selectively deuterated analog, 3,3,4,4-d₄-N-Methoxy-N-methylcyclopentanecarboxamide, requires a more targeted synthetic approach. The synthesis would likely start from a precursor such as adipic acid. The ketonic decarboxylation of adipic acid is a known method for producing cyclopentanone. organic-chemistry.org By using deuterated adipic acid (adipic acid-d₈) or performing the cyclization in a deuterated medium, one could potentially synthesize cyclopentanone-d₈. Subsequent selective H/D exchange at the α-positions (positions 2 and 5) would yield 3,3,4,4-d₄-cyclopentanone.

This deuterated ketone can then be converted to the corresponding 3,3,4,4-d₄-cyclopentanecarboxylic acid. A possible route involves the Favorskii rearrangement of a 2-halocyclohexanone. wikipedia.org Following the synthesis of 3,3,4,4-d₄-cyclopentanecarboxylic acid, the final conversion to the Weinreb amide is achieved through established amidation protocols, such as those described in the preceding sections. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Mechanisms of N Methoxy N Methylcyclopentanecarboxamide

Nucleophilic Addition Reactions

N-Methoxy-N-methylcyclopentanecarboxamide serves as an effective acylating agent, cleanly coupling with organometallic reagents to form ketones. researchgate.netacs.org A primary advantage of this class of compounds is their ability to prevent the common issue of over-addition, where a second equivalent of the nucleophile adds to the ketone intermediate, resulting in a tertiary alcohol. wikipedia.orgorganic-chemistry.org This controlled reactivity is attributed to the formation of a highly stable intermediate, a feature that makes Weinreb amides dependable substrates in organic synthesis. researchgate.netwikipedia.org

This compound reacts efficiently with organolithium reagents to produce the corresponding cyclopentyl ketones in high yields. researchgate.net The reaction proceeds via nucleophilic addition of the organolithium's carbanion to the amide's carbonyl carbon. Unlike reactions with other carboxylic acid derivatives such as esters or acid chlorides, the process halts at the ketone stage. organic-chemistry.org This selectivity holds true even when a significant excess of the organolithium reagent is employed, highlighting the robustness of the methodology. researchgate.net The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure stability and optimal reactivity. researchgate.net

| Organolithium Reagent (R-Li) | Product | Solvent | Yield |

| Phenyllithium | Phenyl cyclopentyl ketone | THF | High |

| n-Butyllithium | 1-Cyclopentylpentan-1-one | THF | High |

| vinyllithium | Cyclopentyl vinyl ketone | THF | High |

This table is illustrative, based on typical high yields reported for Weinreb amide reactions. researchgate.net

Similar to organolithium reagents, Grignard reagents (R-MgX) add cleanly to this compound to furnish ketones. researchgate.net The reaction is versatile, accommodating a wide range of Grignard reagents, including alkyl, vinyl, and aryl variants. acs.org The use of Grignard reagents is a common and effective method for acylation, and the stability of the Weinreb amide adduct prevents the formation of tertiary alcohol byproducts. nih.gov This method provides a reliable route to synthesize various cyclopentyl ketones under standard reaction conditions. nih.gov

| Grignard Reagent (R-MgX) | Product | Solvent | Yield |

| Phenylmagnesium Bromide | Phenyl cyclopentyl ketone | THF | 93% (crude) nih.gov |

| Isopropylmagnesium Chloride | Cyclopentyl isopropyl ketone | THF | High nih.gov |

| Allylmagnesium Chloride | Allyl cyclopentyl ketone | THF | High nih.gov |

Yields are based on representative examples from the literature for similar Weinreb amides. researchgate.netnih.gov

The key to the controlled reactivity of this compound lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. wikipedia.org When an organolithium or Grignard reagent adds to the carbonyl group, a tetrahedral adduct is formed. organic-chemistry.org This intermediate is stabilized by the chelation of the metal cation (Li⁺ or Mg²⁺) between the newly formed anionic oxygen and the oxygen of the N-methoxy group. wikipedia.orgnih.gov This creates a stable five-membered ring structure. researchgate.net

This chelated intermediate is robust, particularly at low temperatures, and does not readily collapse to eliminate the N-methoxy-N-methylamine group. wikipedia.org The stability of this adduct prevents the formation of the ketone until an aqueous workup is performed. organic-chemistry.org Consequently, the intermediate is protected from further nucleophilic attack by another equivalent of the organometallic reagent, thereby preventing the formation of a tertiary alcohol. nih.gov This chelation-controlled mechanism is the fundamental reason for the high selectivity and yield of ketone synthesis using Weinreb amides. wikipedia.orgnih.gov

Detailed mechanistic studies have provided deeper insights into the specific pathways of organometallic additions to Weinreb amides, revealing the roles of reagent aggregation and solvent effects.

Investigations into the acylation of Weinreb amides with lithium phenylacetylide have shown that the reaction mechanism is more complex than a simple monomeric addition. researchgate.netnih.govorientjchem.org In solution, lithium acetylides often exist as dimers or other aggregates. nih.gov Studies indicate that the dimeric form of lithium acetylide is the reacting species, but it proceeds through a transition state based on a monosolvated monomer. acs.orgnih.govorientjchem.org

The choice of solvent plays a critical role in the rate and efficiency of organometallic additions. Ethereal solvents, such as Tetrahydrofuran (THF), are essential for these reactions. uniurb.it THF solvates the lithium cation, which helps to break down the aggregates (dimers, tetramers, etc.) of organolithium reagents into smaller, more reactive species. researchgate.net The relative rates of reaction for alkyllithium reagents are significantly higher in coordinating solvents like THF compared to non-coordinating hydrocarbon solvents or less coordinating ethers like diethyl ether. uniurb.it

However, THF is not inert and can be deprotonated or cleaved by highly reactive organolithium reagents, especially at temperatures above -60°C. uniurb.itresearchgate.net This degradation can generate side products and reduce the yield of the desired ketone. uniurb.it Therefore, maintaining low reaction temperatures is crucial for the success of these reactions. The solvent's ability to solvate the metal center not only influences the reactivity of the nucleophile but also contributes to the stability of the chelated tetrahedral intermediate, which is fundamental to the reaction's selectivity. researchgate.net

Mechanistic Investigations of Organometallic Additions

Reductions to Aldehydes

The reduction of Weinreb amides, including this compound, to aldehydes is a cornerstone of their synthetic utility. This transformation provides a reliable method to access aldehydes from carboxylic acid derivatives without the common problem of over-reduction to alcohols.

The use of lithium aluminum hydride (LiAlH₄) is a prominent method for the reduction of Weinreb amides. wikipedia.orgbyjus.com Unlike the reduction of standard amides which typically yield amines, the reduction of a Weinreb amide with LiAlH₄ stops at the aldehyde stage. libretexts.orgchemistrysteps.comstackexchange.com

The mechanism for this selectivity involves the formation of a stable tetrahedral intermediate. wikipedia.org After the initial nucleophilic attack of a hydride ion from LiAlH₄ on the amide's carbonyl carbon, the intermediate is stabilized by chelation between the carbonyl oxygen and the methoxy (B1213986) oxygen with the aluminum atom. wikipedia.orgstackexchange.com This stable, five-membered cyclic chelate prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methyl group. stackexchange.com The reaction remains at this stage until an aqueous workup is performed, which quenches the reducing agent and hydrolyzes the stable intermediate to release the final aldehyde product. stackexchange.com This process avoids the formation of an iminium intermediate, which is what leads to amines in the reduction of conventional amides. chemistrysteps.com

| Reagent | Starting Material | Product | Key Feature |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | Cyclopentanecarbaldehyde | Formation of a stable chelated intermediate prevents over-reduction to the corresponding alcohol. wikipedia.orgstackexchange.com |

C-H Activation and Functionalization

The Weinreb amide functional group has been increasingly recognized as an effective directing group for transition metal-catalyzed C-H functionalization. mdpi.comresearchgate.net This strategy allows for the direct substitution of otherwise inert C-H bonds, providing an efficient pathway to more complex molecules. mdpi.com However, Weinreb amides are considered challenging substrates in this context due to their electronic properties. acs.orgrsc.org

A notable advancement in the functionalization of Weinreb amides is the development of iridium-catalyzed C-H iodination. mdpi.comnih.gov This method provides a direct route to ortho-iodinated aromatic Weinreb amides, which are valuable precursors for further synthetic transformations such as cross-coupling reactions. nih.gov

Developed by the Martín-Matute group, the reaction typically employs an Ir(III) catalyst precursor, such as [Cp*Ir(H₂O)₃][SO₄], with N-iodosuccinimide (NIS) serving as the iodinating agent. mdpi.comrsc.org The process often requires an acid additive, like trifluoroacetic acid (TFA), to facilitate the catalytic cycle. acs.org The reaction proceeds under mild conditions and demonstrates tolerance to air and moisture, enhancing its practical applicability. acs.orgnih.gov

| Component | Typical Example | Role |

| Catalyst | [Cp*Ir(H₂O)₃][SO₄] | Facilitates C-H bond activation. mdpi.com |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides the iodine atom for substitution. rsc.org |

| Additive | Trifluoroacetic Acid (TFA) | Increases catalyst turnover and promotes the reaction. acs.org |

| Solvent | Hexafluoroisopropanol (HFIP) | Effective solvent for the reaction, can lower activation energy. nih.gov |

The high degree of ortho-selectivity observed in the iridium-catalyzed iodination of aromatic Weinreb amides is a direct result of the directing capability of the amide group. mdpi.comnih.gov The reaction proceeds through a cyclometalation pathway where the iridium catalyst coordinates to the carbonyl oxygen of the Weinreb amide. This coordination brings the metal center into close proximity with the C-H bonds at the ortho positions of the aromatic ring, leading to the formation of a stable metallacycle intermediate. acs.org This directed activation ensures that iodination occurs exclusively at the ortho position. However, the presence of substituents at the ortho position can introduce steric hindrance that impedes the formation of this intermediate, thereby reducing reactivity and yield. acs.orgnih.gov

Despite their utility, Weinreb amides present a significant challenge in the field of C-H activation due to their nature as weakly coordinating directing groups. mdpi.comacs.orgrsc.org The amide oxygen's ability to coordinate with transition metal centers is weaker compared to other common directing groups. mdpi.comnih.gov This weak coordination can result in lower reaction efficiency and yields. mdpi.com Overcoming this challenge often requires specific reaction conditions, such as the use of acid additives, to enhance the catalyst's activity and turnover. acs.org The development of catalytic systems that can effectively operate with these weakly coordinating groups is an ongoing area of research. mdpi.comacs.org

Iridium-Catalyzed C-H Iodination of Weinreb Amides

Hydroboration Reactions

Hydroboration is a chemical reaction that involves the addition of a hydrogen-boron bond across a double or triple bond. Given that this compound features a saturated cyclopentane (B165970) ring, it lacks the carbon-carbon double or triple bonds necessary for a hydroboration reaction to occur. Therefore, this class of reaction is not applicable to the aliphatic ring of this specific compound.

Rhodium-Catalyzed Hydroboration of Cyclopentenyl Substrates

The rhodium-catalyzed hydroboration of cyclopentenyl substrates bearing an N-methoxy-N-methylcarboxamide group represents a sophisticated method for the introduction of a boron moiety onto the cyclopentane ring. This transformation is a key step in the stereoselective synthesis of functionalized cyclopentane derivatives. The catalytic cycle, typically employing a rhodium(I) catalyst, initiates with the oxidative addition of a borane (B79455) reagent, such as pinacolborane (HBpin) or catecholborane (HBcat), to the rhodium center. This is followed by the coordination of the cyclopentenyl substrate to the resulting rhodium-hydrido-boryl complex.

The subsequent migratory insertion of the alkene into the rhodium-hydride bond is a critical step that dictates the regioselectivity of the reaction. The final step involves the reductive elimination of the resulting alkyl-rhodium-boryl species, which regenerates the rhodium(I) catalyst and yields the desired boronate ester product. The presence of the amide functionality can significantly influence the rate and selectivity of these steps through electronic and steric effects.

Directing Group Effects of the Amide Functionality in Cyclic Substrates

The amide group in this compound can exert a significant directing effect in the hydroboration of cyclopentenyl substrates. nih.govacs.org This effect stems from the ability of the carbonyl oxygen of the amide to coordinate to the metal center of the catalyst. nih.gov This coordination brings the catalyst into close proximity to the double bond of the cyclopentene (B43876) ring, thereby influencing the regiochemical and stereochemical outcome of the hydroboration. acs.org

In the context of a cyclic substrate, this directing effect can be particularly pronounced, leading to the formation of a specific isomer of the product. The chelation of the amide to the catalyst can lock the conformation of the substrate, favoring the delivery of the boron group to a specific face of the double bond. This directed approach is a powerful tool for achieving high levels of stereocontrol in the synthesis of complex molecules. nih.gov

Regiochemical and Stereochemical Control in Hydroboration

The regiochemistry and stereochemistry of the hydroboration of allylic systems, including cyclopentenyl substrates with an amide substituent, are governed by a combination of steric and electronic factors, as well as the directing effect of the amide group. rsc.org In the absence of a strong directing group, the hydroboration of an alkene typically proceeds to place the boron atom at the less sterically hindered carbon of the double bond. However, the directing effect of the amide can override these inherent steric preferences.

The stereochemical outcome is largely determined by the facial selectivity of the borane addition to the double bond. The coordination of the amide's carbonyl oxygen to the catalyst can favor the approach of the borane reagent from the same face as the directing group, leading to a syn-directing effect. Alternatively, steric hindrance between the directing group and the catalyst-borane complex can favor attack from the opposite face, resulting in an anti-directing effect. The specific outcome depends on the catalyst, the borane reagent, and the exact geometry of the substrate. rsc.org

Advanced Carbonylations and Related Transformations

Formation of β-Keto Weinreb Amides via N-Methoxy-N-methylcyanoformamide

A highly reactive reagent, N-methoxy-N-methylcyanoformamide, facilitates the one-pot synthesis of β-carbonyl Weinreb amides from lithium enolates. acs.orgnih.govacs.organu.edu.au This method provides a direct route to β-keto Weinreb amides, which are versatile intermediates in organic synthesis. The reaction proceeds through the nucleophilic attack of a lithium enolate on the cyanoformamide (B1595522) reagent.

For instance, the lithium enolate derived from a ketone can react rapidly with N-methoxy-N-methylcyanoformamide at low temperatures to afford the corresponding β-keto Weinreb amide in good yield and with high diastereoselectivity. acs.org This transformation is valuable for the construction of complex molecules containing the β-keto amide moiety.

Table 1: Synthesis of β-Keto Weinreb Amides

| Entry | Ketone/Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | 6-methoxy-1-tetralone | N-methoxy-N-methyl-2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 86 |

| 2 | Cyclohexanone | N-methoxy-N-methyl-2-(2-oxocyclohexyl)acetamide | 78 |

| 3 | Propiophenone | N-methoxy-N-methyl-2-benzoylpropanamide | 82 |

| 4 | Acetone | N-methoxy-N-methyl-3-oxobutanamide | 75 |

Data sourced from Nugent, J., & Schwartz, B. D. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic letters, 18(15), 3834–3837. acs.org

Synthesis of Unsymmetrical Ketones using Activated Weinreb Amide Reagents

Weinreb amides are excellent precursors for the synthesis of ketones due to the stability of the tetrahedral intermediate formed upon addition of an organometallic reagent, which prevents over-addition to form a tertiary alcohol. nih.govresearchgate.net Activated Weinreb amide reagents can be utilized in sequential nucleophilic substitutions to generate unsymmetrical ketones. nih.govnih.govacs.orgresearchgate.net

One approach involves a dual-activated urea (B33335), which undergoes sequential reactions with different organometallic reagents. nih.govacs.org For example, a urea possessing both a triazinylamino group and a methoxy(methyl)amino group can react selectively with a Grignard reagent to displace the triazinylamino group, forming a Weinreb amide. nih.gov Subsequent reaction with a different organometallic reagent, such as an organolithium compound, affords the unsymmetrical ketone. nih.govacs.org This chelation-controlled sequential substitution provides a reliable method for the synthesis of a wide range of unsymmetrical ketones. nih.govnih.govacs.orgresearchgate.net

Table 2: Synthesis of Unsymmetrical Ketones

| Entry | Weinreb Amide Precursor | Organometallic Reagent 1 | Organometallic Reagent 2 | Unsymmetrical Ketone Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-(4-methoxyphenyl)-3-(N-methoxy-N-methylcarbamoyl)-1-phenylurea | 4-MeOC6H4MgBr | PhLi | 4-Methoxybenzophenone | 85 |

| 2 | 1-(4-methoxyphenyl)-3-(N-methoxy-N-methylcarbamoyl)-1-phenylurea | 4-MeC6H4MgBr | n-BuLi | 4-Methyl-1-phenylpentan-1-one | 76 |

| 3 | 1-(4-methoxyphenyl)-3-(N-methoxy-N-methylcarbamoyl)-1-phenylurea | PhMgBr | 4-FC6H4Li | 4-Fluorobenzophenone | 82 |

Data adapted from Hirao, S., Saeki, R., Takahashi, T., Iwai, K., Nishiwaki, N., & Ohga, Y. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS omega, 7(51), 48476–48483. nih.gov

Stereochemical Aspects and Asymmetric Synthesis Involving N Methoxy N Methylcyclopentanecarboxamide Precursors

Enantioselective Transformations

Enantioselective transformations are pivotal in establishing the desired stereochemistry in the precursors of N-Methoxy-N-methylcyclopentanecarboxamide. These methods introduce chirality through the use of chiral catalysts or reagents that differentiate between enantiotopic faces or groups of a prochiral starting material.

Asymmetric hydroboration is a powerful method for the enantioselective synthesis of chiral alcohols from alkenes. In the context of this compound precursors, the asymmetric hydroboration of a prochiral cyclopentenyl Weinreb amide would install two adjacent stereocenters with controlled absolute and relative stereochemistry. The Weinreb amide functionality can act as a directing group, influencing the regioselectivity and stereoselectivity of the hydroboration reaction.

While direct examples on N-methoxy-N-methylcyclopentenylcarboxamide are not extensively documented in publicly available literature, the principles can be inferred from studies on similar systems. For instance, the asymmetric hydroboration of 1-cyclopentenol derivatives, such as ethers and silyl ethers, has been investigated using diisopinocampheylborane (Ipc₂BH). This process yields optically active trans-cyclopentane-1,2-diol derivatives with enantiomeric excesses ranging from 50-85%. The subsequent oxidation of the resulting trialkylboranes provides the corresponding diols. This methodology highlights the potential for creating chiral hydroxylated cyclopentane (B165970) structures, which are direct precursors to the target amide.

Furthermore, rhodium-catalyzed asymmetric hydroboration of γ,δ-unsaturated amides has demonstrated that the amide group can effectively direct the borylation to the δ-position, producing chiral secondary benzylic boronic esters. nih.govnih.gov This directing effect of the amide is crucial for achieving high regio- and enantioselectivity.

The choice of ligand and metal catalyst is paramount in achieving high levels of enantioselectivity and diastereoselectivity in asymmetric transformations. The ligand, often a chiral phosphine or a derivative thereof, coordinates to the metal center to create a chiral environment that biases the reaction pathway towards one enantiomer.

In rhodium-catalyzed asymmetric hydroborations, the structure of the chiral ligand dictates the facial selectivity of the hydroboration agent's addition to the double bond. For γ,δ-unsaturated amides, different enantiomers of the chiral ligand can lead to the formation of different diastereomers of the product. nih.gov

Cobalt-catalyzed enantioselective hydroboration of fluoroalkyl-substituted alkenes has shown that bisphosphine ligands are effective in inducing high enantioselectivity, with up to 98% ee being achieved. organic-chemistry.orgnih.gov The steric properties of the ligand, such as those in the xantphos ligand, can favor a specific insertion pathway, thereby controlling the regioselectivity of the reaction. organic-chemistry.org

The following table summarizes the effect of different catalyst systems on the stereoselectivity of hydroboration reactions, drawing parallels to the potential synthesis of chiral this compound precursors.

| Catalyst System | Substrate Type | Ligand | Stereoselectivity Outcome |

| Diisopinocampheylborane | 1-Cyclopentenol derivatives | - | 50-85% ee for trans-1,2-diols |

| Rhodium(I) | γ,δ-Unsaturated amides | Chiral Bisphosphine | High regioselectivity and enantioselectivity nih.govnih.gov |

| Cobalt(II) acetylacetonate | Fluoroalkyl-substituted alkenes | Bisphosphine | Up to 98% ee organic-chemistry.orgnih.gov |

Desymmetrization Strategies for Chiral Induction

Desymmetrization of prochiral or meso-compounds is an elegant and efficient strategy for the synthesis of chiral molecules. rsc.org This approach involves the selective reaction of one of two enantiotopic groups in a symmetrical starting material, often mediated by a chiral catalyst, to generate a chiral product. For the synthesis of precursors to this compound, the desymmetrization of prochiral cyclopentene (B43876) derivatives is a viable and powerful method. rsc.orgnih.govorganic-chemistry.orgresearchgate.netdntb.gov.ua

Several catalytic systems have been developed for the desymmetrization of prochiral cyclopentenes:

Palladium-Catalyzed Oxidative Heck Reaction: The use of a catalytic amount of a palladium salt, such as Pd(TFA)₂, in conjunction with a chiral Pyox ligand under an oxygen atmosphere allows for the oxidative Heck reaction between arylboronic acids and 4-substituted or 4,4-disubstituted cyclopentenes. nih.govorganic-chemistry.org This reaction creates two new stereocenters in the arylated product with high diastereo- and enantioselectivities. nih.govorganic-chemistry.org

Copper-Catalyzed Arylative Desymmetrization: A chiral copper-bisoxazoline complex, generated in situ, can catalyze the enantioselective arylation of prochiral cyclopentenes using diaryliodonium salts. researchgate.net The use of a cyclohexyl-containing Box ligand has been found to be crucial for achieving high enantioselectivity. researchgate.net

The following table provides an overview of different desymmetrization strategies applicable to the synthesis of chiral cyclopentane derivatives.

| Reaction Type | Catalyst System | Chiral Ligand | Substrate |

| Oxidative Heck Reaction | Pd(TFA)₂ | Chiral Pyox | 4-Substituted Cyclopentenes nih.govorganic-chemistry.org |

| Arylative Desymmetrization | Copper(I) | Chiral Bisoxazoline (Box) | 4-Substituted Cyclopentenes researchgate.net |

Determination of Absolute Configuration in Chiral Derivatives

The unambiguous determination of the absolute configuration of the newly synthesized chiral precursors is a critical step. Several spectroscopic and crystallographic techniques are employed for this purpose.

Applications of N Methoxy N Methylcyclopentanecarboxamide in Complex Organic Synthesis and Medicinal Chemistry Intermediates

Role as a Versatile Synthetic Building Block in Carbon-Carbon Bond Formation

N-Methoxy-N-methylcyclopentanecarboxamide serves as a highly effective acylating agent, facilitating the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The Weinreb amide functionality is renowned for its controlled reactivity with organometallic reagents, such as Grignard and organolithium reagents. wisc.edu Unlike more reactive acylating agents like acid chlorides or esters, the N-methoxy-N-methylamide group reacts with these strong nucleophiles to form a stable tetrahedral intermediate. This intermediate is chelated by the metal ion, which prevents the typical over-addition that leads to the formation of tertiary alcohols. wisc.edu

This chelation stabilizes the intermediate until a controlled acidic workup, which then allows for the formation of the desired ketone product. This characteristic reactivity makes this compound a precise and reliable building block for introducing a cyclopentanoyl group into a target molecule, enabling the synthesis of a wide array of more complex structures. The ability to form carbon-carbon bonds with high fidelity and predictability is a cornerstone of modern synthetic chemistry, and this compound provides an excellent platform for achieving this.

Precursor for Aldehyde and Ketone Synthesis in Multi-Step Organic Routes

A primary application of this compound is its role as a stable and reliable precursor for the synthesis of cyclopentyl ketones and cyclopentanecarboxaldehyde. As mentioned, its reaction with organometallic reagents provides a high-yield pathway to various cyclopentyl ketones. wisc.edu

Furthermore, this compound can be selectively reduced to form cyclopentanecarboxaldehyde. This reduction is typically achieved using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride (LiAlH4) at low temperatures. thieme-connect.de The Weinreb amide's stability prevents over-reduction to the corresponding alcohol, a common side reaction with other carboxylic acid derivatives. This controlled reduction to the aldehyde is crucial in multi-step syntheses where the aldehyde functionality is required for subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations.

The following table summarizes the utility of this compound as a precursor for ketones and aldehydes:

| Reagent | Product | Reaction Type |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Cyclopentyl Ketones | Nucleophilic Acyl Substitution |

| Hydride Reagents (e.g., DIBAL-H, LiAlH4) | Cyclopentanecarboxaldehyde | Partial Reduction |

Intermediate in the Synthesis of Biologically Active Compounds

The structural motifs derived from this compound are present in a number of biologically active compounds, making it a key intermediate in medicinal chemistry. Its ability to introduce a cyclopentyl group is particularly relevant in the design of novel therapeutic agents.

Example: Deuterated Ruxolitinib Derivatives

A significant and well-documented application of this compound is in the synthesis of deuterated derivatives of Ruxolitinib. Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a technique used to alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties.

In the synthesis of these deuterated Ruxolitinib analogues, a deuterated form of this compound is utilized as a key building block. Specifically, 2,2,5,5-d4-N-Methoxy-N-methylcyclopentanecarboxamide is prepared and then used to introduce the deuterated cyclopentyl moiety into the final drug structure. This highlights the importance of this compound as a versatile intermediate that can be modified to incorporate isotopic labels, which is a critical aspect of modern drug development and discovery.

Development of Novel Reagents Utilizing Weinreb Amide Functionality

The inherent stability and predictable reactivity of the Weinreb amide functionality, as exemplified by this compound, have spurred the development of novel reagents and synthetic methodologies. The ability of the N-methoxy-N-methylamide group to act as a stable acylating agent has been exploited in the design of more complex reagents where this functionality is appended to other reactive moieties.

While specific novel reagents derived directly from this compound are not extensively reported in the literature, the principles of its reactivity inform the broader field of reagent design. The development of bifunctional reagents that can participate in sequential or one-pot reactions often relies on the predictable and controlled reactivity of functional groups like the Weinreb amide. This allows for the selective transformation of one part of a molecule while the Weinreb amide remains intact for a subsequent reaction step. The continued exploration of the unique properties of Weinreb amides, including this compound, is an active area of research aimed at creating more efficient and selective synthetic tools.

Advanced Spectroscopic Characterization and Analytical Methodologies for Mechanistic Insight

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In situ spectroscopic techniques are indispensable tools for the real-time analysis of chemical reactions, providing a continuous stream of data without the need for sample extraction. wiley.comnih.gov This approach allows for a detailed understanding of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. wiley.commdpi.com Among various in situ methods, Infrared (IR) spectroscopy has emerged as a particularly powerful technique for monitoring reactions involving N-methoxy-N-methylamides, such as N-Methoxy-N-methylcyclopentanecarboxamide. researchgate.net

In situ Infrared (IR) spectroscopy is a robust analytical method that enables the continuous monitoring of chemical processes in real-time. researchgate.netmt.com This technique is particularly advantageous for studying the synthesis and subsequent reactions of this compound, a class of compounds commonly known as Weinreb amides. mychemblog.comresearchgate.net The direct insertion of an IR probe into the reaction vessel allows for the tracking of the concentration changes of reactants, intermediates, and products by observing their characteristic infrared absorption bands. mdpi.com

The synthesis of this compound typically involves the reaction of cyclopentanecarbonyl chloride with N,O-dimethylhydroxylamine. mychemblog.com In situ IR spectroscopy can effectively monitor the progress of this reaction by tracking the disappearance of the acid chloride's characteristic carbonyl (C=O) stretching frequency and the simultaneous appearance of the amide's carbonyl stretching frequency. mt.com

A significant application of in situ IR spectroscopy in the context of this compound is in monitoring its reaction with organometallic reagents to form ketones, a transformation known as the Weinreb ketone synthesis. wikipedia.orgorientjchem.org A key feature of this reaction is the formation of a stable tetrahedral intermediate, which prevents the over-addition of the organometallic reagent and the subsequent formation of a tertiary alcohol. mychemblog.comwikipedia.orgresearchgate.net This stability is attributed to the chelation of the metal by the methoxy (B1213986) group on the nitrogen atom. wikipedia.org

In situ IR spectroscopy can provide direct evidence for the formation and consumption of this crucial intermediate. By monitoring the IR spectrum over time, researchers can observe the disappearance of the this compound carbonyl peak and the appearance of peaks corresponding to the tetrahedral intermediate. Subsequent warming of the reaction mixture and acidic workup leads to the collapse of this intermediate and the formation of the final ketone product, which can also be monitored spectroscopically.

The data obtained from in situ IR monitoring can be used to generate concentration profiles for each species involved in the reaction. This kinetic information is invaluable for optimizing reaction conditions, such as temperature, addition rates, and reaction time, to maximize product yield and minimize the formation of impurities.

Below is a representative data table illustrating how in situ IR spectroscopy could be used to monitor the reaction of this compound with a Grignard reagent. The table shows the change in absorbance of the characteristic IR peaks for the starting material, the intermediate, and the product over time.

| Time (minutes) | Absorbance at Carbonyl of Starting Amide (cm⁻¹) | Absorbance of Tetrahedral Intermediate (cm⁻¹) | Absorbance at Carbonyl of Ketone Product (cm⁻¹) |

| 0 | 1.20 | 0.00 | 0.00 |

| 10 | 0.85 | 0.35 | 0.05 |

| 20 | 0.50 | 0.68 | 0.10 |

| 30 | 0.20 | 0.95 | 0.15 |

| 40 (Workup) | 0.05 | 0.40 | 0.80 |

| 50 | 0.00 | 0.00 | 1.15 |

Q & A

Q. Q1. What are the established synthetic routes for N-Methoxy-N-methylcyclopentanecarboxamide, and how do reaction conditions influence yield?

A1. The compound is synthesized via two primary routes:

- Route 1 (Cyclopentanecarboxylic Acid Pathway): Cyclopentanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with N-methoxy-N-methylamine in anhydrous benzene yields the target compound. This method is favored industrially due to scalability (~85% yield) .

- Route 2 (Ester Aminolysis): Methyl cyclopentanecarboxylate reacts with N-methoxy-N-methylamine in the presence of trimethylaluminum (Al(CH₃)₃) as a catalyst. This method requires reflux conditions (110°C, 12h) and achieves ~78% yield .

Key Variables: Temperature, solvent choice (e.g., benzene vs. THF), and stoichiometric ratios of Al(CH₃)₃ critically impact side-product formation.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

A2. A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:

- ¹H NMR: Distinct signals for methoxy (δ 3.2–3.4 ppm) and N-methyl (δ 2.8–3.0 ppm) groups confirm substitution. Cyclopentane protons appear as multiplet clusters (δ 1.5–2.1 ppm) .

- IR: Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

- MS: Molecular ion peak at m/z 171.1 (C₈H₁₃NO₂⁺) with fragmentation patterns reflecting cleavage at the amide bond .

Reactivity and Functionalization

Q. Q3. How does the amide group in this compound participate in nucleophilic substitution reactions?

A3. The amide’s electron-withdrawing methoxy group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack. For example:

- Grignard Reagents: Reaction with RMgX (R = alkyl/aryl) replaces the methoxy group, yielding ketones or tertiary alcohols after workup .

- Reduction: LiAlH₄ reduces the amide to N-methoxy-N-methylcyclopentylmethylamine (isolated via distillation, ~70% yield) .

Caution: Steric hindrance from the cyclopentane ring may slow kinetics compared to linear analogs.

Q. Q4. What strategies mitigate competing side reactions during functionalization of this compound?

A4.

- Temperature Control: Lower temperatures (0–25°C) suppress undesired cyclopentane ring-opening during strong base treatments.

- Protecting Groups: Temporarily blocking the methoxy group (e.g., silylation) prior to electrophilic substitution prevents demethylation .

- Catalytic Optimization: Palladium catalysts (e.g., Pd/C) improve selectivity in cross-coupling reactions by minimizing β-hydride elimination .

Advanced Research Applications

Q. Q5. How is this compound utilized in medicinal chemistry scaffold design?

A5. The compound serves as a versatile intermediate for bioactive molecules:

- Antimicrobial Agents: Functionalization at the cyclopentane ring (e.g., halogenation) enhances interactions with bacterial enzyme active sites .

- Kinase Inhibitors: The methoxy group mimics ATP’s ribose moiety, enabling competitive binding in kinase assays .

Case Study: Derivatives showed IC₅₀ values <1 µM against EGFR kinase in computational docking studies .

Q. Q6. What computational methods are used to predict the compound’s conformational stability?

A6.

- DFT Calculations: B3LYP/6-31G(d) level optimizations reveal a twisted amide conformation (dihedral angle ~30°), stabilizing the molecule via reduced steric clash .

- Molecular Dynamics (MD): Simulations in water/ethanol mixtures predict aggregation tendencies, critical for solubility assessments in drug formulation .

Data Analysis and Contradictions

Q. Q7. How should researchers resolve discrepancies in reported synthetic yields for this compound?

A7. Common issues and solutions:

- Impurity Sources: Residual thionyl chloride in Route 1 can hydrolyze the amide. Purity is improved via aqueous NaHCO₃ washes and vacuum distillation .

- Catalyst Deactivation: In Route 2, Al(CH₃)₃ sensitivity to moisture necessitates strict anhydrous conditions. Use of molecular sieves increases yield reproducibility .

Q. Q8. Why do NMR spectra of this compound vary across studies, and how can this be addressed?

A8. Variations arise from:

- Solvent Effects: CDCl₃ vs. DMSO-d₆ shifts methoxy proton signals by ~0.3 ppm. Standardize solvent for cross-study comparisons .

- Dynamic Stereochemistry: Ring puckering in cyclopentane causes splitting inconsistencies. Use low-temperature NMR (-40°C) to "freeze" conformers .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound?

A9.

- Ventilation: Use fume hoods due to volatile byproducts (e.g., methyl chloride in Route 2) .

- PPE: Nitrile gloves and goggles prevent dermal/ocular exposure; the compound is a suspected irritant .

- Spill Management: Neutralize with vermiculite, then dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.